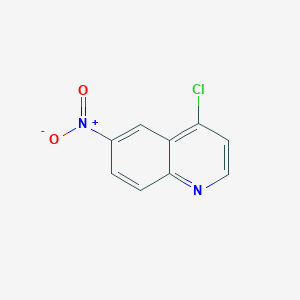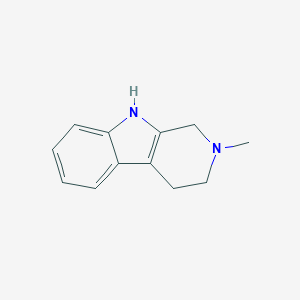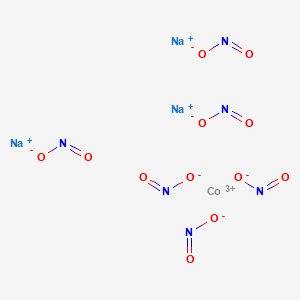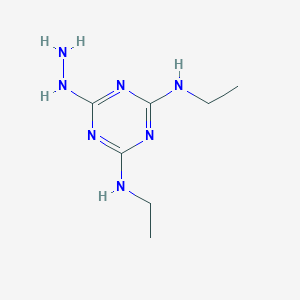![molecular formula C13H14O4 B083861 Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate CAS No. 13155-83-4](/img/structure/B83861.png)
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with biological systems in a specific manner.
作用機序
The mechanism of action of Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is not fully understood. However, it is believed to interact with biological systems through various mechanisms such as binding to specific receptors, modulating enzyme activity, and altering gene expression. The exact mechanism of action may vary depending on the specific application and the target biological system.
生化学的および生理学的効果
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by altering the expression of various genes involved in cell survival and proliferation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate in lab experiments is its unique molecular structure, which allows for specific interactions with biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain applications. It is also relatively unstable and can undergo degradation over time, which can affect its activity and potency.
将来の方向性
There are several future directions for research involving Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate. One area of interest is the development of novel analogs with improved activity and potency. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the exact mechanism of action and the specific biological targets of this compound.
合成法
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate can be synthesized through a multistep process involving various chemical reactions. The most common method involves the use of cyclohexadiene as a starting material, which undergoes a Diels-Alder reaction with maleic anhydride to form the desired compound. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds with high enantiomeric purity.
特性
CAS番号 |
13155-83-4 |
|---|---|
製品名 |
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate |
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9- |
InChIキー |
KGTYJEHMSCHIIN-OJOKCITNSA-N |
異性体SMILES |
COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC |
SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
正規SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



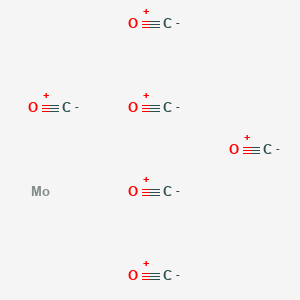
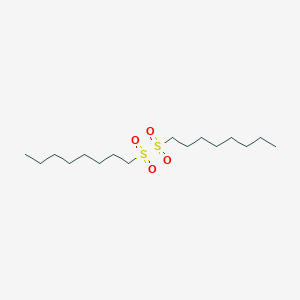
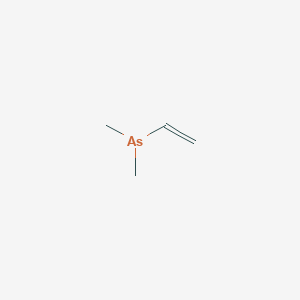
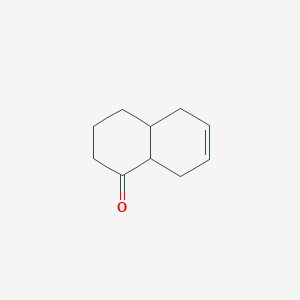
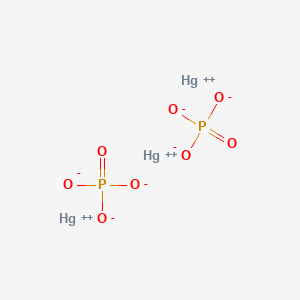
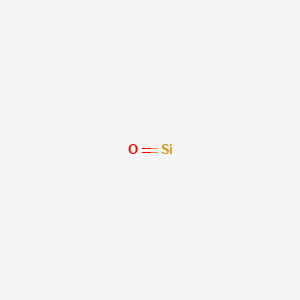
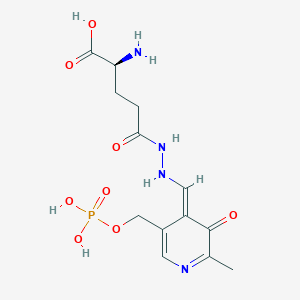
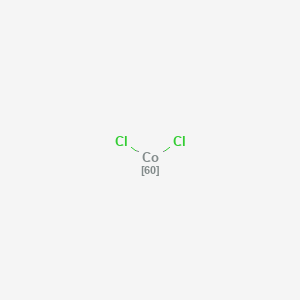
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
